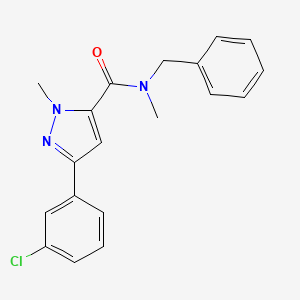![molecular formula C17H22BrN3O B12162476 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12162476.png)
2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide typically involves several key steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Acetamide Intermediate: The brominated indole is then reacted with chloroacetyl chloride to form 2-(6-bromo-1H-indol-1-yl)acetamide.
N-Alkylation: The final step involves the N-alkylation of the acetamide intermediate with 1-ethylpyrrolidine in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the acetamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-6-carboxylic acid derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Its brominated indole structure may interact with biological targets, providing insights into its potential as a bioactive molecule.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound could serve as a lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The bromine atom and the acetamide group may enhance its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is studied.
相似化合物的比较
Similar Compounds
2-(1H-indol-1-yl)acetamide: Lacks the bromine atom and the pyrrolidine moiety, making it less complex.
6-bromo-1H-indole: Contains the bromine atom but lacks the acetamide and pyrrolidine groups.
N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide: Lacks the indole ring, focusing on the pyrrolidine and acetamide structure.
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is unique due to its combination of a brominated indole ring and a pyrrolidine-linked acetamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H22BrN3O |
|---|---|
分子量 |
364.3 g/mol |
IUPAC 名称 |
2-(6-bromoindol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H22BrN3O/c1-2-20-8-3-4-15(20)11-19-17(22)12-21-9-7-13-5-6-14(18)10-16(13)21/h5-7,9-10,15H,2-4,8,11-12H2,1H3,(H,19,22) |
InChI 键 |
PIIOQUGCEVRXIS-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1CNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N',N'-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide](/img/structure/B12162398.png)
![5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12162408.png)
![N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B12162425.png)
![3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B12162431.png)
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12162434.png)
![5,5-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one](/img/structure/B12162438.png)
![1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B12162440.png)

![5-[(2-Fluorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162451.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12162458.png)
![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B12162462.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B12162466.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12162467.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162471.png)
